molecular formula C8H16O2 B1678668 Hexyl acetate CAS No. 142-92-7

Hexyl acetate

Cat. No.: B1678668
CAS No.: 142-92-7
M. Wt: 144.21 g/mol
InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Description

Hexyl acetate is an organic compound belonging to the class of carboxylic acid esters. It is characterized by the presence of an acetate group (C₂H₃O₂) bonded to a hexyl group (C₆H₁₃). The molecular formula of this compound is C₈H₁₆O₂, and it has a molecular weight of approximately 144.21 g/mol . This compound is a colorless, slightly viscous liquid at room temperature with a fruity, pleasant odor reminiscent of apples or pears .

Biochemical Analysis

Biochemical Properties

Hexyl acetate plays a significant role in various biochemical reactions. It is known to interact with enzymes such as alcohol acyltransferases (AATs), which catalyze the formation of esters from acyl-CoAs and alcohols . These interactions are crucial for the biosynthesis of esters, including this compound, in various biological systems. Additionally, this compound exhibits antimicrobial activity and can be used to improve the safety of minimally processed fruits .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in aroma metabolism during yeast fermentation . This modulation can lead to changes in the production of volatile aroma compounds, impacting the overall flavor profile of fermented products.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound is synthesized via an esterification reaction involving hexanol and acetic acid, facilitated by an acid catalyst . This process involves the removal of a water molecule from the reactants, leading to the formation of the ester bond. Additionally, this compound can interact with alcohol acyltransferases, which play a role in the biosynthesis of esters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can have antimicrobial properties, which may influence the safety and quality of minimally processed fruits over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, this compound is generally considered safe for consumption and use. At higher dosages, it may exhibit toxic or adverse effects. For instance, this compound has been found to be safe for all animal species at 25 mg/kg complete feed, with a margin of safety between 2 and 6 .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the biosynthesis of esters. Enzymes such as alcohol acyltransferases catalyze the formation of esters from acyl-CoAs and alcohols . This process is essential for the production of esters like this compound in biological systems. Additionally, this compound can influence metabolic flux and metabolite levels, impacting the overall metabolic profile of the organism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions. For example, this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These mechanisms ensure that this compound reaches its intended site of action within the cell, where it can participate in biochemical reactions and influence cellular processes .

Preparation Methods

Hexyl acetate can be synthesized through an esterification reaction involving hexanol and acetic acid in the presence of an acid catalyst . The reaction typically involves the removal of a water molecule from the reactants, leading to the formation of the ester. The process can be represented as follows:

C₆H₁₃OH + CH₃COOH → C₆H₁₃OCOCH₃ + H₂O\text{C₆H₁₃OH + CH₃COOH → C₆H₁₃OCOCH₃ + H₂O} C₆H₁₃OH + CH₃COOH → C₆H₁₃OCOCH₃ + H₂O

In industrial settings, the production of this compound often involves the use of a bioreactor where lipase enzymes are immobilized on a carrier material to catalyze the reaction . This method is environmentally friendly and highly productive, making it suitable for large-scale production.

Chemical Reactions Analysis

Hexyl acetate primarily undergoes hydrolysis and transesterification reactions.

  • Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and acetic acid.

    C₆H₁₃OCOCH₃ + H₂O → C₆H₁₃OH + CH₃COOH\text{C₆H₁₃OCOCH₃ + H₂O → C₆H₁₃OH + CH₃COOH} C₆H₁₃OCOCH₃ + H₂O → C₆H₁₃OH + CH₃COOH

  • Transesterification: : this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

    C₆H₁₃OCOCH₃ + R’OH → C₆H₁₃OH + R’COOCH₃\text{C₆H₁₃OCOCH₃ + R'OH → C₆H₁₃OH + R'COOCH₃} C₆H₁₃OCOCH₃ + R’OH → C₆H₁₃OH + R’COOCH₃

Common reagents used in these reactions include acids like sulfuric acid or hydrochloric acid for hydrolysis and bases like sodium hydroxide for transesterification .

Scientific Research Applications

Hexyl acetate has a wide range of applications in various fields:

Comparison with Similar Compounds

Hexyl acetate can be compared with other esters such as ethyl acetate, butyl acetate, and octyl acetate.

    Ethyl acetate (C₄H₈O₂): It has a lower molecular weight and boiling point compared to this compound. It is commonly used as a solvent in nail polish removers and glues.

    Butyl acetate (C₆H₁₂O₂): It has a similar fruity odor but is less viscous than this compound. It is used in the production of lacquers and paints.

    Octyl acetate (C₁₀H₂₀O₂): It has a higher molecular weight and boiling point. It is used in the fragrance industry for its pleasant odor.

This compound is unique due to its balance of molecular weight, boiling point, and pleasant odor, making it particularly suitable for applications in the flavor and fragrance industry .

Properties

IUPAC Name

hexyl acetate
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InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3
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InChI Key

AOGQPLXWSUTHQB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C
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Molecular Formula

C8H16O2
Record name HEXYL ACETATE
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DSSTOX Substance ID

DTXSID6022006
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Molecular Weight

144.21 g/mol
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Physical Description

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour
Record name HEXYL ACETATE
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Boiling Point

334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg
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Flash Point

99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup)
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Solubility

Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872
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Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

142-92-7, 88230-35-7
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Melting Point

-112 °F (USCG, 1999), -80.9 °C, -81 °C
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Record name Hexyl acetate
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Synthesis routes and methods I

Procedure details

One of the commercially important ways to manufacture n-hexyl acetate is by the catalytic esterification of n-hexyl alcohol wih acetic acid. n-Hexyl acetate (b.p.=171.5° C.), n-hexyl alcohol (b.p.=157.5° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 97.0° C. and containing 18.5 weight percent n-hexyl acetate, 52.9 wt.% n-hexyl alcohol and 28.6 wt.% water. n-Hexyl acetate forms a binary azeotrope with water boiling at 97.4° C. and containing 39 wt.% n-hexyl acetate. n-Hexyl alcohol also forms a binary minimum azeotrope with water which boils at 97.8° C. and contains 25 wt.% n-hexyl alcohol. Thus in the esterification of n-hexyl alcohol with acetic acid to form n-hexyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-hexyl acetate-n-hexyl alcohol-water ternary azeotrope. It is therefore impossible to produce n-hexyl acetate from n-hexyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-hexyl acetate, n-hexyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 97° C. and containing 18.5 wt.% n-hexyl acetate, 52.9 wt.% n-hexyl alcohol and 28.6 wt.% water. Extractive distillation would be an attractive method of effecting the separation of n-hexyl alcohol from n-hexyl acetate if agents can be found that (1) will break the n-hexyl acetate-n-hexyl alcohol-water azeotrope and (2) are easy to recover from the n-hexyl acetate, that is, form no azeotrope with n-hexyl acetate and boil sufficiently above n-hexyl acetate to make the separation by rectification possible with only a few theoretical plates.
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Synthesis routes and methods II

Procedure details

The data in Table 2 was obtained in the following manner. The charge was brought to boiling and after a half hour of operation in the 4.5 theoretical plate column to establish equilibrium throughout, methylbenzoate at 95° C. and 10-16 ml/min. was pumped in. The rectification was continued for 11/4 hours with sampling of the overhead and bottoms after 75 minutes. The analysis is shown in Table 2 and was 97.3% n-hexyl alcohol in the overhead and 81% n-hexyl alcohol in the bottoms, both on a water-free basis, which gives a relative volatility of 1.605 of n-hexyl alcohol to n-hexyl acetate. This indicates that the ternary azeotrope has been negated and the separation accomplished. The n-hexyl alcohol comes off in the form of its binary azeotrope with water which on condensation, immediately forms two layers. The solubility of n-hexyl alcohol in liquid water is only 0.6%.
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Synthesis routes and methods III

Procedure details

GC-MS revealed crotyl butyrate and hexyl acetate as two of the trace chemicals in fraction #2. Recombining crotyl butyrate, but not hexyl acetate, with butyl butyrate gave capture rates equalling that of the complete extract and approaching that of the five live-caged females (Table 1, Experiment 5).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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